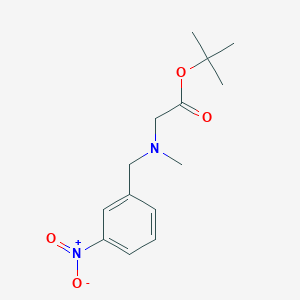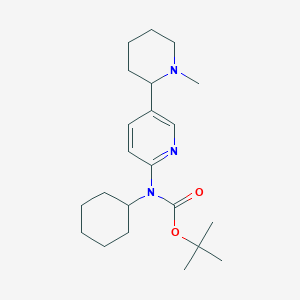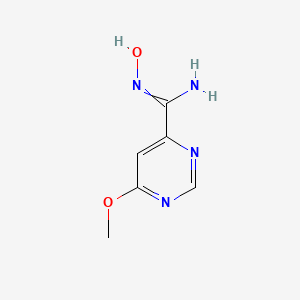
2-(Naphthalen-2-yl)ethanaminehydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-2-yl)ethanamine hydroiodide is a chemical compound with the molecular formula C12H14IN and a molecular weight of 299.16 g/mol . It is known for its unique structure, which includes a naphthalene ring attached to an ethanamine group, and is often used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)ethanamine hydroiodide typically involves the reaction of naphthalene-2-carbaldehyde with ethylamine, followed by the addition of hydroiodic acid to form the hydroiodide salt . The reaction conditions often include:
Naphthalene-2-carbaldehyde: This is the starting material.
Ethylamine: Reacts with naphthalene-2-carbaldehyde.
Hydroiodic Acid: Used to form the hydroiodide salt.
Industrial Production Methods
Industrial production methods for 2-(Naphthalen-2-yl)ethanamine hydroiodide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-2-yl)ethanamine hydroiodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the ethanamine group.
Substitution: The naphthalene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
2-(Naphthalen-2-yl)ethanamine hydroiodide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-2-yl)ethanamine hydroiodide involves its interaction with specific molecular targets and pathways. The naphthalene ring structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Naphthalen-2-yl)ethanamine hydrochloride
- 2-(Naphthalen-2-yl)ethanamine sulfate
- 2-(Naphthalen-2-yl)ethanamine nitrate
Uniqueness
2-(Naphthalen-2-yl)ethanamine hydroiodide is unique due to its specific hydroiodide salt form, which can influence its solubility, reactivity, and overall chemical behavior compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H14IN |
|---|---|
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylethanamine;hydroiodide |
InChI |
InChI=1S/C12H13N.HI/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H |
Clave InChI |
XMOCIPQIIGYVEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CCN.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride](/img/structure/B11819549.png)





![1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one](/img/structure/B11819577.png)


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11819588.png)

